N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine
Overview
Description
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine is a useful research compound. Its molecular formula is C20H17ClFN3O4 and its molecular weight is 417.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has highlighted the significance of quinazolinone derivatives in combating microbial infections. Studies demonstrate the antimicrobial efficacy of these compounds against a range of pathogens. For instance, microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have shown promising antimicrobial properties (Raval et al., 2012). Similarly, novel quinazolin-2,4-dione hybrid molecules were synthesized and showed potential as inhibitors against malaria through in silico molecular docking studies, aiming to identify better antimalarials by targeting the Plasmodium falciparum Dihydroorotate dehydrogenase (Abdelmonsef et al., 2020).
Anti-inflammatory and Antitumor Activity
The anti-inflammatory and antitumor potentials of fluorine-substituted quinazoline derivatives have been explored, showing these compounds can significantly inhibit inflammatory responses and tumor cell proliferation. For example, synthesis and evaluation of fused pyrimidine derivatives as anti-inflammatory, antiproliferative, and antimicrobial agents revealed that chloro- and fluoro-substituted phenyl rings enhance biological activities (Vachala et al., 2011).
Antitubercular Agents
The quest for effective antitubercular agents led to the synthesis of substituted benzo[h]quinazolines and pyrazoles, showcasing significant activity against Mycobacterium tuberculosis. These findings underscore the potential of quinazolinone derivatives as promising candidates for tuberculosis treatment (Maurya et al., 2013).
Chemotherapeutic Applications
Novel compounds containing quinazoline derivatives have been synthesized for their anticancer properties, with some demonstrating the ability to prevent 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor, suggesting a new avenue for chemotherapeutic intervention (Kim et al., 2006).
Properties
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-fluoro-5-(oxan-4-yloxy)quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4/c21-13-1-2-15-19(28-10-27-15)18(13)25-20-17-14(23-9-24-20)7-11(22)8-16(17)29-12-3-5-26-6-4-12/h1-2,7-9,12H,3-6,10H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAJSAAENFMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CC3=C2C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470108 | |
Record name | N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379230-38-3 | |
Record name | N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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